2-Chloro-6-methylpyridine

Overview

Description

2-Chloro-6-methylpyridine (CAS RN: 18368-63-3) is a heteroaromatic compound with the molecular formula C₆H₆ClN and a molecular mass of 127.57 g/mol . Key physical properties include:

- Boiling Point: 63–65°C at 10 Torr

- Density: 1.1506 g/cm³ at 420°C

- Refractive Index: 1.527 (lit.)

- Appearance: Clear liquid with a flash point of 73°C .

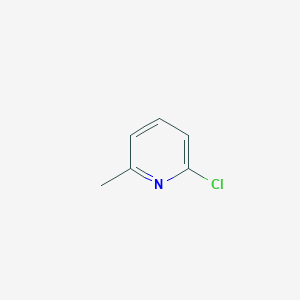

Structurally, it features a chlorine atom at the 2-position and a methyl group at the 6-position of the pyridine ring. This substitution pattern significantly influences its reactivity and steric profile, making it a versatile intermediate in pharmaceutical and agrochemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-6-methylpyridine can be synthesized through several methods. One common method involves the chlorination of 2-methylpyridine (2-picoline) using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically occurs at elevated temperatures to ensure complete chlorination .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom in 2-chloro-6-methylpyridine can be substituted by various nucleophiles, leading to the formation of different derivatives. Common nucleophiles include:

-

Hydroxide ions

-

Amines

These reactions typically yield products such as 6-methylpyridine or other substituted derivatives depending on the nucleophile used. The regioselectivity of these reactions can be influenced by the presence of the chlorine atom, which can stabilize the transition state during substitution.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution reactions, the electron-rich pyridine ring can react with electrophiles. The presence of the chlorine atom affects the regioselectivity of these substitutions, often directing electrophiles to positions that are ortho or para to the chlorine substituent.

Grignard Reactions

This compound can also undergo Grignard reactions where it reacts with Grignard reagents (RMgX). This leads to the formation of substituted products through nucleophilic attack on the electrophilic carbon of the pyridine ring. The reaction conditions and choice of Grignard reagent can significantly affect the outcome and yield of the desired product.

Reduction Reactions

Reduction reactions can convert either the chlorine atom or modify the pyridine ring itself, resulting in compounds such as 6-methylpiperidine. Various reducing agents can be employed, depending on the desired transformation.

Halogen Exchange Reactions

Halogen exchange is another significant reaction pathway for this compound. For instance, heating with bromotrimethylsilane facilitates conversion into 2-bromo-6-methylpyridine, demonstrating its utility in synthetic applications where halogen exchange is required .

Reaction Yield Data

The following table summarizes key findings from various studies regarding the yields and products formed from different reactions involving this compound:

| Reaction Type | Conditions | Major Products | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | Hydroxide ion in aqueous medium | 6-Methylpyridine | Varies |

| Electrophilic Aromatic Substitution | Electrophile (e.g., NO₂) | Nitro derivatives | Varies |

| Grignard Reaction | RMgX in dry ether | Substituted pyridines | Varies |

| Reduction | LiAlH₄ or similar reducing agents | 6-Methylpiperidine | Varies |

| Halogen Exchange | Heating with bromotrimethylsilane | 2-Bromo-6-methylpyridine | High |

Example Reaction Mechanisms

-

Nucleophilic Substitution :

The mechanism involves an attack by a nucleophile on the carbon atom bonded to chlorine, resulting in displacement of Cl⁻:

-

Electrophilic Aromatic Substitution :

In this process, an electrophile substitutes for a hydrogen atom on the pyridine ring:

-

Grignard Reaction :

The reaction involves nucleophilic attack by a Grignard reagent on the pyridine carbon:

Scientific Research Applications

Pharmaceutical Development

2-Chloro-6-methylpyridine serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly significant in the development of:

- Anti-inflammatory Agents : Compounds derived from this compound have been explored for their potential in treating inflammatory diseases.

- Antimicrobial Agents : The compound is utilized in synthesizing antibiotics and other antimicrobial agents that target bacterial infections.

Case Study : A study investigated the synthesis of novel derivatives of this compound that exhibited enhanced anti-inflammatory properties compared to existing medications. The derivatives showed improved efficacy in preclinical models, indicating their potential for further development into therapeutic agents .

Agricultural Chemicals

In agriculture, this compound is employed in formulating herbicides and pesticides. Its role includes:

- Enhancing Crop Protection : The compound is incorporated into formulations that target specific plant processes, improving crop yield and resistance to pests.

- Nitropyridine Group : As part of the nitropyridine group, it has been shown to inhibit key biological processes in pests while minimizing harm to beneficial organisms.

Data Table: Herbicide Formulations Utilizing this compound

| Herbicide Name | Active Ingredient | Application Rate (g/ha) | Target Pests |

|---|---|---|---|

| Herbicide A | This compound | 200 | Broadleaf Weeds |

| Herbicide B | This compound + Glyphosate | 150 | Grassy Weeds |

Material Science

In material science, this compound contributes to:

- Polymer Formulations : It enhances thermal stability and chemical resistance in polymers, making them suitable for various industrial applications.

- Coatings and Adhesives : The compound is used in developing coatings that require durability and resistance to environmental factors.

Case Study : Research demonstrated that incorporating this compound into polymer matrices improved their mechanical properties and thermal stability significantly compared to control samples without the compound .

Analytical Chemistry

As a reagent in analytical chemistry, this compound aids in:

- Detection and Quantification : It is utilized in methods for detecting other chemical substances within complex mixtures, enhancing the sensitivity and specificity of analytical techniques.

Data Table: Analytical Techniques Using this compound

| Technique | Application | Detection Limit (ppm) |

|---|---|---|

| Gas Chromatography | Analysis of volatile organic compounds | 0.1 |

| High-Performance Liquid Chromatography (HPLC) | Quantification of pharmaceuticals | 0.05 |

Research Applications

In both academic and industrial research, this compound is valuable for:

- Studying Reaction Mechanisms : The compound facilitates investigations into nucleophilic substitution reactions and electrophilic aromatic substitutions.

Case Study : A research project focused on the nucleophilic substitution reactions involving this compound demonstrated its utility as a building block for synthesizing more complex molecules. The findings provided insights into regioselectivity influenced by the chlorine atom's presence .

Mechanism of Action

The mechanism of action of 2-Chloro-6-methylpyridine involves its interaction with specific molecular targets. For instance, it is known to inhibit methane monooxygenase, an enzyme involved in the aerobic oxidation of methane. This inhibition occurs through the binding of the compound to the active site of the enzyme, thereby preventing the oxidation process .

Comparison with Similar Compounds

Positional Isomers: Substituent Position Effects

a. 2-Chloro-3-methylpyridine vs. 2-Chloro-5-methylpyridine

- Steric Hindrance : In nickel-catalyzed asymmetric α-arylation reactions, 2-chloro-6-methylpyridine yielded products with 86% yield and high enantioselectivity (ee) , whereas 2-chloro-3-methylpyridine and 2-chloro-5-methylpyridine gave lower yields (32% and 79%, respectively) due to increased steric hindrance at the 3- and 5-positions .

- Reactivity in SNAr Reactions : this compound exhibited a ΔG‡SNAr value of 88.8 kJ/mol , calibrated as a touchstone electrophile. In contrast, 2-chloro-5-methoxypyridine showed altered activation energies due to the electron-donating methoxy group, affecting nucleophilic aromatic substitution (SNAr) rates .

b. 2-Chloro-6-methoxypyridine

- Catalytic Chelation : Unlike this compound, the methoxy group in 2-chloro-6-methoxypyridine can chelate nickel catalysts, reducing enantioselectivity (low ee values) in asymmetric reactions .

Substituent Effects: Methyl vs. Halogen

a. 2-Bromo-6-methylpyridine

- Synthesis : 2-Bromo-6-methylpyridine is synthesized from this compound via halogen exchange using bromotrimethylsilane .

- Reactivity : Bromine’s higher leaving-group ability compared to chlorine makes 2-bromo-6-methylpyridine more reactive in cross-coupling reactions, though it is less thermally stable .

b. 2-Chloro-4-methylpyridine

Comparison with Unsubstituted 2-Chloropyridine

- Reactivity in Alkylation : In imidazo[1,5-a]pyridine synthesis, this compound achieved 72% yield , while unsubstituted 2-chloropyridine yielded only 29%. The methyl group likely stabilizes intermediates via steric or electronic effects .

Data Tables

Table 1: Physical Properties of Selected Chloromethylpyridines

Table 2: Reaction Yields in Nickel-Catalyzed Arylation

| Substrate | Yield (%) | Enantioselectivity (ee) | Reference |

|---|---|---|---|

| This compound | 86 | >97% | |

| 2-Chloro-5-methylpyridine | 79 | >97% | |

| 2-Chloro-3-methylpyridine | 32 | >97% | |

| 2-Chloro-6-methoxypyridine | 45–53 | <90% |

Key Research Findings

Steric vs. Electronic Effects : The 6-methyl group in this compound optimizes steric bulk without hindering reactivity, unlike 3- or 5-methyl isomers .

Catalytic Performance : Methyl groups enhance enantioselectivity in nickel-catalyzed reactions by avoiding catalyst chelation, unlike methoxy substituents .

Halogen Exchange : Chloro-to-bromo substitution increases reactivity in cross-coupling but requires careful handling due to bromine’s volatility .

Biological Activity

2-Chloro-6-methylpyridine, also known as 6-chloro-2-picoline, is a heterocyclic organic compound with the molecular formula and a molecular weight of 127.57 g/mol. It is recognized for its diverse biological activities and applications in medicinal chemistry and agrochemicals. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

- CAS Number : 18368-63-3

- Density : 1.2 g/cm³

- Boiling Point : 183.5 °C

- Flash Point : 73.9 °C

- LogP : 1.86

- Vapor Pressure : 1.1 mmHg at 25°C

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties, making it a candidate for use in developing new antibiotics. Studies have indicated that it can inhibit various bacterial strains, including those resistant to conventional antibiotics .

2. Anti-inflammatory Effects

Research has shown that this compound can modulate inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines. This activity suggests potential applications in treating inflammatory diseases .

3. Cytotoxicity and Apoptosis Induction

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways and disrupting mitochondrial function . This property positions it as a potential therapeutic agent in oncology.

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL. This indicates its potential as an antimicrobial agent in clinical settings .

Case Study 2: Anti-inflammatory Mechanisms

In a model of acute inflammation, treatment with this compound resulted in a significant reduction in edema formation and lowered levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in managing inflammatory conditions .

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for structural confirmation of 2-Chloro-6-methylpyridine, and what computational methods support these analyses?

Experimental FTIR and FT-Raman spectroscopy are primary tools for vibrational analysis. These should be complemented by quantum chemical calculations using hybrid density functional theory (DFT) methods such as B3LYP or B3PW91 with basis sets like 6-311++G** or cc-pVTZ. These methods predict vibrational modes, bond angles, and conformational stability, enabling cross-validation with experimental spectra .

Q. What are the critical physical properties of this compound that influence its handling in laboratory settings?

Key properties include:

- Boiling point: 64–68°C at 10 mmHg

- Density: 1.167 g/mL at 25°C

- Refractive index: 1.527 (at 20°C) These parameters guide solvent selection, distillation protocols, and storage conditions (e.g., protection from moisture and light) .

Q. How should researchers safely handle this compound given its hazard profile?

Use personal protective equipment (PPE) including gloves and goggles. Avoid inhalation and skin contact due to its classification as a skin/eye irritant (H315, H319). Store in a cool, ventilated area away from incompatible substances like strong oxidizers. Follow GHS precautionary statements (P264, P280) .

Advanced Research Questions

Q. What methodological considerations are essential when employing this compound as a precursor in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Optimize reaction conditions by:

- Catalyst selection : Nickel or palladium catalysts (e.g., NiCl₂(dppe)) for C–C bond formation.

- Solvent systems : Use polar aprotic solvents (e.g., DMF) to enhance reactivity.

- Temperature control : Maintain 80–100°C to balance reaction rate and byproduct suppression. Post-reaction purification via silica gel chromatography (5–20% EtOAC/hexanes) ensures product isolation, as demonstrated in synthesizing 2-methyl-6-phenylpyridine derivatives .

Q. How can researchers reconcile discrepancies between experimental vibrational frequencies and DFT-derived data for this compound?

Apply scaling factors (e.g., 0.952–0.987 for B3LYP/6-311++G**) to harmonize computed harmonic frequencies with experimental anharmonic values. Validate results using multiple basis sets (e.g., cc-pVTZ) and functionals (e.g., B3PW91). Cross-check against literature benchmarks for pyridine derivatives to identify systematic errors .

Q. What are the limitations of using B3LYP functional for modeling the electronic structure of this compound, and what hybrid functionals are proposed for improved accuracy?

B3LYP may underestimate electron correlation in halogenated systems due to incomplete exact-exchange inclusion. For enhanced accuracy:

- Use B3PW91 : Combines Becke’s exchange with Perdew-Wang 91 correlation, improving thermochemical predictions.

- Test M06-2X : Higher empirical exchange for non-covalent interactions. Compare results with higher-level methods like QCISD for critical parameters (e.g., dipole moments, HOMO-LUMO gaps) .

Q. Data Contradiction and Optimization

Q. How should researchers address conflicting reports on the conformational stability of this compound in different solvent environments?

Q. Which computational protocols are validated for predicting the UV-Vis spectra of this compound derivatives?

Time-dependent DFT (TD-DFT) with the CAM-B3LYP functional and aug-cc-pVDZ basis set provides reliable excitation energy estimates. Include solvent effects (e.g., IEFPCM for acetonitrile) to match experimental λmax values within ±10 nm .

Q. How can researchers validate the purity of this compound batches synthesized in-house?

Combine:

Properties

IUPAC Name |

2-chloro-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN/c1-5-3-2-4-6(7)8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZDYRYYNXYPMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022272 | |

| Record name | 6-Chloro-2-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18368-63-3 | |

| Record name | 2-Chloro-6-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18368-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-picoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018368633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-2-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-CHLORO-2-PICOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39MX1LQ68L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.